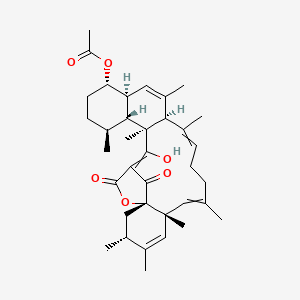

Tetromycin A

Description

BenchChem offers high-quality Tetromycin A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetromycin A including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C36H48O6 |

|---|---|

Molecular Weight |

576.8 g/mol |

IUPAC Name |

[(1S,3R,6R,13R,16S,17S,20S,21R,22S)-23-hydroxy-3,4,6,8,12,14,20,22-octamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-17-yl] acetate |

InChI |

InChI=1S/C36H48O6/c1-19-11-10-12-20(2)29-22(4)15-26-27(41-25(7)37)14-13-21(3)30(26)35(29,9)31(38)28-32(39)36(42-33(28)40)18-24(6)23(5)17-34(36,8)16-19/h12,15-17,21,24,26-27,29-30,38H,10-11,13-14,18H2,1-9H3/t21-,24+,26+,27-,29+,30+,34+,35+,36+/m0/s1 |

InChI Key |

MQEFCZZPPWNMPU-DWSHCMQWSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@H]([C@@H]2[C@@H]1[C@]3([C@H](C(=CCCC(=C[C@@]4(C=C([C@@H](C[C@@]45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)OC(=O)C |

Canonical SMILES |

CC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Natural Sources of Tetracycline Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetracyclines are a critically important class of broad-spectrum antibiotics that have been used in clinical practice for decades.[1][2] The discovery of these compounds from natural sources, primarily soil-dwelling actinobacteria, revolutionized the treatment of bacterial infections. This technical guide provides an in-depth overview of the natural origins of tetracycline (B611298) compounds, their biosynthesis, and the methodologies for their isolation and characterization. It is intended to serve as a comprehensive resource for researchers and professionals involved in antibiotic discovery and development.

Natural Sources of Tetracycline Compounds

The vast majority of naturally occurring tetracycline compounds are produced by various species of Gram-positive bacteria belonging to the genus Streptomyces.[1][3] These filamentous bacteria, found ubiquitously in soil, are prolific producers of a wide array of secondary metabolites, including many clinically significant antibiotics.[3] Chlortetracycline, the first member of this class to be discovered, was isolated from Streptomyces aureofaciens in 1945.[3] Shortly after, oxytetracycline (B609801) was discovered from Streptomyces rimosus.[3][4]

While Streptomyces remains the primary source, other actinomycetes and even some fungi have been reported to produce tetracycline-like compounds, highlighting the diversity of microbial sources for these valuable molecules.

Table 1: Naturally Occurring Tetracycline Compounds and Their Microbial Sources

| Tetracycline Compound | Producing Microorganism(s) | Reference(s) |

| Tetracycline | Streptomyces aureofaciens, Streptomyces rimosus, Streptomyces viridofaciens | [4][5] |

| Chlortetracycline (Aureomycin) | Streptomyces aureofaciens | [3][4] |

| Oxytetracycline (Terramycin) | Streptomyces rimosus | [3][4] |

| Demeclocycline (6-demethyltetracycline) | Streptomyces aureofaciens | [5] |

| Dactylocycline | Dactylosporangium sp. | [6] |

| SF2575 | Streptomyces sp. SF2575 | [6] |

| Chelocardin | Amycolatopsis sp. |

Quantitative Yield of Tetracyclines from Natural Sources

The production of tetracyclines by Streptomyces species can be carried out through either submerged fermentation or solid-state fermentation (SSF). The yield of the desired compound is highly dependent on the producing strain, fermentation conditions (media composition, pH, temperature, aeration), and the extraction and purification process.[3]

Table 2: Quantitative Yield of Tetracycline from Streptomyces Species under Optimized Fermentation Conditions

| Streptomyces Species | Fermentation Type | Substrate/Medium | Key Optimization Parameters | Maximum Yield | Reference(s) |

| S. aureofaciens NCIM 2417 | Solid-State | Pineapple Peel | 10% Soluble Starch, 1% Peanut Meal, 1% (NH4)2SO4, pH 6.5, 35°C, 65% moisture | 12.9 mg/g substrate | [7][8] |

| S. aureofaciens NCIM 2614 | Solid-State | Pineapple Peel | 10% Soluble Starch, 1% Peanut Meal, 1% (NH4)2SO4, pH 6.5, 35°C, 65% moisture | 12.78 mg/g substrate | [7][8] |

| S. aureofaciens NCIM 2615 | Solid-State | Pineapple Peel | 10% Soluble Starch, 1% Peanut Meal, 1% (NH4)2SO4, pH 6.5, 35°C, 65% moisture | 12.7 mg/g substrate | [7][8] |

| S. rimosus NCIM 2213 | Solid-State | Pineapple Peel | 10% Soluble Starch, 1% Peanut Meal, 1% (NH4)2SO4, pH 6.5, 35°C, 65% moisture | 12.94 mg/g substrate | [7][8] |

| S. viridifaciens NCIM 2506 | Solid-State | Pineapple Peel | 10% Soluble Starch, 1% Peanut Meal, 1% (NH4)2SO4, pH 6.5, 35°C, 65% moisture | 12.45 mg/g substrate | [7][8] |

| S. aureofaciens ATCC 10762 | Submerged | Defined Medium | Iron-deprived | Substantial production | [9] |

| S. rimosus | Submerged | Chemically Defined | Glucose, Aspartic Acid | Significant antibiotic activity | [10] |

Experimental Protocols: Isolation and Purification of Oxytetracycline from Streptomyces rimosus

This section provides a detailed methodology for the isolation and purification of oxytetracycline from a submerged fermentation culture of Streptomyces rimosus. This protocol is a composite of established methods and should be adapted and optimized for specific laboratory conditions and strains.

Fermentation

-

Inoculum Preparation: Aseptically transfer a loopful of S. rimosus spores from a stock culture to a 250 mL flask containing 50 mL of seed medium (e.g., tryptone-yeast extract-glucose broth). Incubate at 28-30°C for 48-72 hours on a rotary shaker at 200 rpm.

-

Production Fermentation: Inoculate a 2 L production fermenter containing 1.5 L of production medium (e.g., a complex medium containing corn starch, soybean meal, and mineral salts) with 5-10% (v/v) of the seed culture. Maintain the fermentation at 28-30°C with controlled aeration and agitation for 5-7 days. Monitor pH and adjust as necessary to maintain a range of 6.0-6.5.[3]

Extraction

-

Harvesting: At the end of the fermentation, harvest the broth and separate the mycelium from the supernatant by centrifugation or filtration.

-

Acidification: Adjust the pH of the supernatant to 1.5-2.0 with a strong acid (e.g., sulfuric acid or oxalic acid). This step is crucial for precipitating proteins and other impurities and for converting the tetracycline to its more soluble salt form.

-

Solvent Extraction: Extract the acidified supernatant with a water-immiscible organic solvent such as n-butanol or methyl isobutyl ketone at a 1:1 (v/v) ratio. Perform the extraction multiple times to ensure complete recovery of the antibiotic.

-

Back Extraction: Combine the organic extracts and back-extract the oxytetracycline into an acidic aqueous solution (e.g., 0.1 M HCl) at a pH of approximately 1.0.

Purification

-

Crystallization: Adjust the pH of the acidic aqueous extract to 4.5-5.0 with a base (e.g., NaOH) to induce the crystallization of the amphoteric oxytetracycline. Cool the solution to 4°C to enhance crystallization.

-

Filtration and Washing: Collect the oxytetracycline crystals by filtration and wash them with cold water and then with a non-polar solvent like acetone (B3395972) to remove residual impurities.

-

Recrystallization (Optional): For higher purity, the crude oxytetracycline can be redissolved in an acidic solution and recrystallized by adjusting the pH as described above.

-

Drying: Dry the purified oxytetracycline crystals under vacuum at a low temperature.

Biosynthesis of Tetracycline Compounds

Tetracyclines are synthesized via a type II polyketide synthase (PKS) pathway. The biosynthesis of oxytetracycline in Streptomyces rimosus is one of the most well-studied examples. The process begins with the formation of a polyketide chain from a malonamyl-CoA starter unit and eight malonyl-CoA extender units. This linear polyketide then undergoes a series of cyclization, aromatization, and tailoring reactions, catalyzed by a suite of enzymes encoded in the oxytetracycline biosynthetic gene cluster, to yield the final bioactive molecule.

References

- 1. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 2. drugs.com [drugs.com]

- 3. biologyease.com [biologyease.com]

- 4. Biosynthesis of Oxytetracycline by Streptomyces rimosus: Past, Present and Future Directions in the Development of Tetracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetracycline natural products: discovery, biosynthesis and engineering [cjnmcpu.com]

- 7. researchgate.net [researchgate.net]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Iron deficiency-induced tetracycline production in submerged cultures by Streptomyces aureofaciens [pubmed.ncbi.nlm.nih.gov]

- 10. Oxytetracycline Formation by Streptomyces rimosus in Chemically Defined Media - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tetracycline Derivatives and Their Modifications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetracyclines, a class of broad-spectrum antibiotics discovered in the 1940s, have remained a cornerstone of antimicrobial therapy for decades.[1] Their unique four-ring carbocyclic structure has served as a versatile scaffold for extensive chemical modifications, leading to the development of successive generations of derivatives with improved efficacy, pharmacokinetic properties, and the ability to overcome bacterial resistance.[1][2] This technical guide provides a comprehensive overview of tetracycline (B611298) derivatives, detailing their classification, structure-activity relationships, and mechanisms of action. A significant focus is placed on the non-antibiotic properties of these compounds, particularly their anti-inflammatory and anti-proteolytic activities, which have opened new avenues for therapeutic applications. This document summarizes key quantitative data in structured tables, provides detailed experimental protocols for essential laboratory procedures, and visualizes critical signaling pathways and workflows using Graphviz diagrams to offer a thorough resource for researchers and drug development professionals in the field.

Introduction: The Evolution of Tetracyclines

The tetracycline family of antibiotics originated from naturally produced compounds like chlortetracycline, discovered in the 1940s.[3] Subsequent research led to the development of second and third-generation semi-synthetic derivatives, such as doxycycline (B596269), minocycline (B592863), and the more recent glycylcycline, tigecycline (B611373).[3] These modifications have been driven by the need to address the growing challenge of antibiotic resistance.[1]

Tetracyclines and their derivatives are characterized by a linear fused tetracyclic nucleus.[1] Modifications to this core structure, particularly at the C7, C8, and C9 positions of the D ring, have been instrumental in creating newer generations of these antibiotics with enhanced properties.[4]

Generations of Tetracycline Derivatives

The evolution of tetracyclines can be categorized into three distinct generations, each with characteristic modifications and improved properties.

-

First-Generation: This group includes the naturally occurring tetracyclines like tetracycline, chlortetracycline, and oxytetracycline. They are known for their broad-spectrum activity but are susceptible to common resistance mechanisms.[2]

-

Second-Generation: Developed to overcome some of the limitations of the first generation, this group includes well-known semi-synthetic derivatives such as doxycycline and minocycline. These compounds exhibit improved pharmacokinetic profiles, including better oral absorption and longer half-lives.[2]

-

Third-Generation: This modern class of tetracyclines, including tigecycline, omadacycline, and eravacycline, was designed specifically to combat tetracycline-resistant bacteria.[5] For instance, the addition of a glycylamido group at the 9-position in tigecycline enhances its binding to the ribosome, making it effective against bacteria with efflux pumps and ribosomal protection mechanisms.[6]

Mechanism of Action

Antibacterial Action: Inhibition of Protein Synthesis

The primary antibacterial mechanism of tetracyclines involves the inhibition of protein synthesis in bacteria.[1][7] They achieve this by reversibly binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[2][8] This action effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect.[7] It is believed that the active form of the drug that binds to the ribosome is a magnesium-tetracycline complex.[8] The ability of tetracyclines to chelate divalent cations like Mg2+ is a crucial aspect of their biological activity.[9]

Non-Antibiotic Mechanisms of Action

Beyond their antimicrobial properties, tetracycline derivatives have demonstrated significant non-antibiotic effects, primarily related to their anti-inflammatory and anti-proteolytic activities.[10] These properties have expanded their therapeutic potential to a range of non-infectious diseases.[10]

Tetracyclines, including doxycycline and chemically modified tetracyclines (CMTs), are potent inhibitors of matrix metalloproteinases (MMPs).[4][11] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[12] Overexpression or over-activation of MMPs is implicated in various pathological conditions, including periodontitis, arthritis, and cancer metastasis.[10] Tetracyclines inhibit MMPs through direct chelation of the zinc ion at the enzyme's active site and by down-regulating MMP gene expression.[8][12]

Tetracycline derivatives can modulate key inflammatory signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

-

MAPK/ERK Pathway: Studies have shown that tetracyclines like minocycline and doxycycline can suppress the phosphorylation of p38 and ERK1/2, key components of the MAPK signaling cascade.[1] This inhibition contributes to the downregulation of pro-inflammatory cytokine production.[1] Minocycline, in particular, has been shown to inhibit MMP-9 expression in part via the ERK1/2-mediated pathway.[13]

-

NF-κB Pathway: Doxycycline and minocycline have been demonstrated to inhibit the NF-κB signaling pathway.[4][14] They can act at multiple points, including the inhibition of IκBα kinase (IKK) activation, IκBα phosphorylation and degradation, and the nuclear translocation of the p65 subunit of NF-κB.[14][15] This leads to a reduction in the expression of NF-κB-dependent pro-inflammatory genes.

Structure-Activity Relationships (SAR)

The biological activity of tetracycline derivatives is intricately linked to their chemical structure. Key structural features essential for antibacterial activity include:

-

A linearly fused tetracyclic nucleus (rings A, B, C, and D).[1]

-

The C1-C3 diketo substructure in the A-ring.[4]

-

The dimethylamino group at the C4 position is crucial for antimicrobial activity. Its removal, as seen in chemically modified tetracyclines (CMTs), results in the loss of antibacterial properties while retaining anti-MMP activity.[16][17]

Modifications at the upper peripheral zone (C7 to C9 of the D-ring) have led to the development of more potent derivatives. For example, the addition of a glycylamido moiety at the C9 position of minocycline to create tigecycline significantly enhances its ribosomal binding affinity and overcomes common resistance mechanisms.[6]

Quantitative Data

The following tables summarize key quantitative data for various tetracycline derivatives, providing a comparative overview of their biological activity and pharmacokinetic properties.

Table 1: Minimum Inhibitory Concentrations (MIC) of Tetracycline Derivatives against Various Bacteria

| Derivative | Organism | MIC (µg/mL) | Reference |

| Tetracycline | Streptococcus pneumoniae | ≤2.0 (Susceptible) | [18] |

| Doxycycline | Streptococcus pneumoniae | ≤1.0 (Susceptible) | [19] |

| Minocycline | Anaerobic Bacteria | 2.5 (70% inhibited) | [20] |

| Tigecycline | Mycobacterium abscessus | 0.25 (MIC90) | [21] |

| Omadacycline | Staphylococcus aureus | 0.25 (MIC90) | |

| Eravacycline | Enterobacteriaceae | 1 (MIC90) | [10] |

| Sarecycline | Cutibacterium acnes | 0.12-0.5 | [2] |

Table 2: IC50 Values of Tetracycline Derivatives

| Derivative | Cell Line/Target | IC50 (µM) | Reference |

| Doxycycline | Dengue Virus Propagation | 55.6 | [21] |

| Rolitetracycline | Dengue Virus Propagation | 67.1 | [21] |

| Doxycycline | Chlamydophila psittaci | 0.497 µg/mL | [22] |

| Chlortetracycline | Chlamydophila psittaci | 0.807 µg/mL | [22] |

| Minocycline | MMP-1 (Collagenase) | 26 | [8] |

| Tetracycline | MMP-3 (Stromelysin) | 45.4 | [8] |

Table 3: Pharmacokinetic Parameters of Tetracycline Derivatives

| Derivative | Half-life (t½) (h) | Volume of Distribution (Vd) (L/kg) | Protein Binding (%) | Bioavailability (%) (Oral) | Reference |

| Tetracycline | 6-11 | 1.5 | 55-65 | 60-80 | [7][23] |

| Doxycycline | 12-24 | 0.75 | 80-95 | ~95 | [7][23] |

| Minocycline | 11-22 | 0.14-0.7 | 70-80 | 95-100 | [7][23] |

| Tigecycline | ~42 | 7-10 | 71-89 | N/A (IV only) | [7] |

| Omadacycline | ~16 | 2.7 | ~21 | ~35 | |

| Eravacycline | ~20 | 1.7 | 79-90 | N/A (IV only) | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, modification, and evaluation of tetracycline derivatives.

Synthesis of Doxycycline

The synthesis of doxycycline can be achieved through a multi-step process starting from oxytetracycline. A common industrial method involves the following key steps:

-

Chlorination of Oxytetracycline: Oxytetracycline is treated with a chlorinating agent, such as N-chlorosuccinimide, in a suitable solvent to introduce a chlorine atom at the C11a position, forming 11a-chloro-oxytetracycline.

-

Dehydration: The chlorinated intermediate is then subjected to dehydration to form a double bond between C5a and C6. This is often achieved using a strong acid like hydrofluoric acid or a mixture of formic acid and thionyl chloride.[11]

-

Hydrogenation: The resulting intermediate, 11a-chloro-6-demethyl-6-deoxytetracycline (methacycline), is then catalytically hydrogenated to remove the C6-methylene group and the C7-chloro group, yielding doxycycline.

-

Purification and Salt Formation: The crude doxycycline is purified, typically by crystallization, and then converted to a pharmaceutically acceptable salt, such as the hyclate or monohydrate.[4]

A more recent and versatile synthesis developed by Myers and coworkers involves a convergent approach, allowing for the creation of a wide range of analogs. This method builds the tetracycline core by coupling pre-synthesized AB-ring and D-ring precursors.[8]

Synthesis of Chemically Modified Tetracyclines (CMTs)

The synthesis of CMTs primarily involves the removal of the dimethylamino group at the C4 position of the A-ring of a parent tetracycline.[17]

-

Starting Material: A suitable tetracycline derivative (e.g., tetracycline, doxycycline) is chosen as the starting material.

-

Removal of the Dimethylamino Group: The key step is the deamination at the C4 position. This can be achieved through various chemical methods, such as reductive deamination.

-

Further Modifications: Additional modifications can be made to the tetracycline scaffold to generate different CMTs. For example, CMT-3 (6-demethyl-6-deoxy-4-dedimethylaminotetracycline) is derived from sancycline, while CMT-8 is the 4-dedimethylamino analog of doxycycline.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a tetracycline derivative against a specific bacterium can be determined using the broth microdilution method according to CLSI guidelines:

-

Preparation of Inoculum: A standardized bacterial suspension is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Antibiotic: The tetracycline derivative is serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours.

-

Reading the MIC: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Determination of IC50 (50% Inhibitory Concentration)

The IC50 value, representing the concentration of a drug that inhibits a biological process or response by 50%, can be determined using various in vitro assays. For example, to determine the IC50 for inhibition of cell proliferation:

-

Cell Seeding: Adherent cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.

-

Drug Treatment: The cells are treated with a range of concentrations of the tetracycline derivative for a specific duration (e.g., 24, 48, or 72 hours).

-

Cell Viability Assay: A cell viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8, is added to each well.[24]

-

Absorbance Measurement: The absorbance is measured at the appropriate wavelength using a microplate reader.

-

Calculation of IC50: The cell survival rate is calculated for each concentration, and the IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.[24]

Western Blot Analysis of MAPK/ERK Pathway Modulation

This protocol outlines the steps to analyze the effect of a tetracycline derivative on the phosphorylation of ERK1/2, a key event in the MAPK signaling pathway.[1][25]

-

Cell Culture and Treatment: Cells are cultured to 70-80% confluency and then treated with the tetracycline derivative at various concentrations and for different time points.

-

Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using a RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

Secondary Antibody and Detection: The membrane is then incubated with an HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: The band intensities are quantified, and the levels of p-ERK1/2 are normalized to total ERK1/2 to determine the effect of the treatment.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.

Caption: A generalized experimental workflow for the synthesis and evaluation of tetracycline derivatives.

Caption: Mechanism of Matrix Metalloproteinase (MMP) inhibition by tetracycline derivatives.

Caption: Inhibition of the NF-κB signaling pathway by tetracycline derivatives.

Conclusion

The tetracycline scaffold continues to be a remarkably fruitful platform for the development of novel therapeutic agents. The progression from first to third-generation derivatives demonstrates the power of chemical modification in enhancing antibacterial efficacy and overcoming resistance. Furthermore, the elucidation of their non-antibiotic properties, particularly their ability to modulate MMP activity and key inflammatory signaling pathways, has broadened their therapeutic potential far beyond infectious diseases. This technical guide provides a foundational resource for researchers and drug developers, summarizing critical data and methodologies to facilitate further innovation in the field of tetracycline-based therapeutics. The continued exploration of the structure-activity relationships and diverse mechanisms of action of tetracycline derivatives holds significant promise for addressing a wide range of unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 3. Synthesis of a Doxycycline-[13CD3] Standard - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN114835603A - Synthesis method for directly synthesizing doxycycline hydrochloride from hydride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Tetracyclines downregulate the production of LPS-induced cytokines and chemokines in THP-1 cells via ERK, p38, and nuclear factor-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chm.bris.ac.uk [chm.bris.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. The Development of Third-Generation Tetracycline Antibiotics and New Perspectives [mdpi.com]

- 11. CN103467336A - Synthesis process of doxycycline hydrochloride intermediate 11alpha-chlorinated methacycline - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Dose-response effect of tetracyclines on cerebral matrix metalloproteinase-9 after vascular endothelial growth factor hyperstimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Minocycline targets the NF-κB Nexus through suppression of TGF-β1-TAK1-IκB signaling in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]

- 17. Chemically modified tetracyclines: The novel host modulating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Comparative Susceptibility of Anaerobic Bacteria to Minocycline, Doxycycline, and Tetracycline - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Determination of the inhibitory concentration 50% (IC50) of four selected drugs (chlortetracycline, doxycycline, enrofloxacin and difloxacin) that reduce in vitro the multiplication of Chlamydophila psittaci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Tetracycline Gene Cluster and Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetracyclines are a clinically significant class of broad-spectrum antibiotics produced as secondary metabolites by various species of Streptomyces bacteria. Their characteristic four-ring carbocyclic skeleton is assembled by a type II polyketide synthase (PKS) and subsequently modified by a series of tailoring enzymes. A comprehensive understanding of the genetic organization of the tetracycline (B611298) biosynthetic gene clusters and the intricate enzymatic cascade of the biosynthesis pathway is paramount for the rational design of novel tetracycline derivatives with improved therapeutic properties and for optimizing their production. This guide provides a detailed exploration of the core aspects of tetracycline biosynthesis, with a primary focus on the well-characterized oxytetracycline (B609801) (OTC) pathway, alongside comparative insights into chlortetracycline (B606653) (CTC) and the anticancer agent SF2575.

I. Organization of Tetracycline Biosynthetic Gene Clusters

The genes responsible for tetracycline biosynthesis are typically clustered together on the bacterial chromosome. This co-localization facilitates the coordinated regulation of their expression. Here, we compare the organization of the gene clusters for oxytetracycline, chlortetracycline, and SF2575.

A. Oxytetracycline (OTC) Gene Cluster from Streptomyces rimosus

The oxytetracycline (oxy) gene cluster from Streptomyces rimosus is one of the most extensively studied tetracycline biosynthetic gene clusters.[1][2] It comprises a set of genes encoding the minimal polyketide synthase, tailoring enzymes, regulatory proteins, and resistance mechanisms.[2]

B. Chlortetracycline (CTC) Gene Cluster from Streptomyces aureofaciens

The chlortetracycline (ctc) gene cluster from Streptomyces aureofaciens shares significant homology and synteny with the OTC cluster.[3] The primary distinction lies in the presence of a halogenase responsible for the chlorination at the C7 position of the tetracycline scaffold.

C. SF2575 Gene Cluster from Streptomyces sp. SF2575

The SF2575 (ssf) gene cluster directs the synthesis of a potent anticancer tetracycline.[4] While it contains the core genes for the tetracycline backbone, it is distinguished by a unique set of tailoring enzymes that catalyze extensive modifications, including C-glycosylation and acylation.[4]

Figure 1: Comparative organization of tetracycline gene clusters.

II. The Oxytetracycline Biosynthesis Pathway

The biosynthesis of oxytetracycline is a multi-step process that begins with the formation of a polyketide backbone, followed by a series of cyclization and tailoring reactions. The key enzymes and intermediates in this pathway are detailed below.[1][5]

A. Polyketide Chain Assembly

The process is initiated by the "extended minimal PKS" comprising OxyA, OxyB, OxyC, and OxyD.[5]

-

OxyA (Ketosynthase), OxyB (Chain Length Factor), and OxyC (Acyl-Carrier Protein): These three proteins form the core minimal PKS responsible for the iterative condensation of malonyl-CoA extender units to build the polyketide chain.[6]

-

OxyD (Amidotransferase): This enzyme provides the malonamyl-CoA starter unit, which is a hallmark of tetracycline biosynthesis and results in the characteristic C2-amide group.[1]

B. Early Tailoring and Cyclization Events

Following the formation of the linear polyketide, a series of enzymes catalyze its folding and cyclization into the tetracyclic core.

-

OxyJ (Ketoreductase): Reduces the C9 keto group, which is crucial for the correct subsequent cyclizations.[5]

-

OxyK and OxyN (Cyclases): These two cyclases are responsible for orchestrating the series of cyclization reactions that form the four rings of the tetracycline scaffold.[5]

C. Late-Stage Tailoring Reactions

Once the tetracyclic core is formed, a series of tailoring enzymes modify it to produce the final oxytetracycline molecule.

-

OxyF (Methyltransferase): Catalyzes the methylation at C6.

-

OxyL (Dioxygenase): A key enzyme that introduces oxygen atoms at C4 and C12a.[7]

-

OxyQ (Aminotransferase): Catalyzes the reductive amination at C4.

-

OxyT (N,N-dimethyltransferase): Performs the dimethylation of the C4-amino group.

-

OxyS (Anhydrotetracycline oxygenase): A monooxygenase that hydroxylates anhydrotetracycline (B590944) at the C6 position.[8]

-

OxyR (Reductase): The final enzyme in the pathway, which reduces the C5a-C11a double bond to yield oxytetracycline.

Figure 2: The oxytetracycline biosynthesis pathway.

III. Quantitative Data on Tetracycline Production

The production of tetracyclines can be influenced by various factors, including the host strain, fermentation conditions, and genetic modifications. The following table summarizes some reported production yields.

| Tetracycline | Production Host | Condition/Modification | Titer | Reference |

| Oxytetracycline | Streptomyces rimosus | Co-culture with S. noursei | 10.3 mg/L | |

| Oxytetracycline | Streptomyces rimosus | Monoculture | 3.5 mg/L | |

| Oxytetracycline | Streptomyces venezuelae WVR2006 | Heterologous expression | 75 mg/L | [9] |

| Oxytetracycline | Streptomyces venezuelae WVR2006 | Overexpression of otcR and otrR | 431 mg/L | [9] |

| Oxytetracycline | Streptomyces rimosus ATCC 10970 | Wild type | 0.452 g/L | |

| Oxytetracycline | Streptomyces rimosus ATCC Δ145kb | 145 kb genomic deletion | 2.9 g/L |

IV. Experimental Protocols

This section provides an overview of key experimental methodologies employed in the study of tetracycline biosynthesis.

A. Heterologous Expression of the Oxytetracycline Gene Cluster in Streptomyces lividans

Heterologous expression is a powerful technique to study and manipulate biosynthetic gene clusters. Streptomyces lividans is a commonly used host for this purpose.[10]

Workflow:

-

Vector Construction: The complete oxytetracycline gene cluster is cloned into a suitable expression vector, such as a cosmid or a BAC (Bacterial Artificial Chromosome), under the control of an appropriate promoter.

-

Host Transformation: The recombinant vector is introduced into S. lividans protoplasts via polyethylene (B3416737) glycol (PEG)-mediated transformation or through intergeneric conjugation from E. coli.

-

Culture and Fermentation: The recombinant S. lividans strain is cultivated in a suitable fermentation medium to induce the expression of the heterologous genes.

-

Metabolite Extraction and Analysis: The culture broth is extracted with an organic solvent (e.g., ethyl acetate), and the extract is analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect the production of oxytetracycline and its intermediates.

Figure 3: Workflow for heterologous expression.

B. CRISPR/Cas9-Mediated Gene Knockout in Streptomyces rimosus

CRISPR/Cas9 technology has revolutionized genetic engineering, enabling precise and efficient gene knockouts to elucidate gene function.[11][12]

Detailed Protocol:

-

gRNA Design and Plasmid Construction:

-

Design a specific guide RNA (gRNA) targeting the gene of interest.

-

Synthesize and anneal oligonucleotides encoding the gRNA.

-

Clone the annealed gRNA into a CRISPR/Cas9 expression vector suitable for Streptomyces, such as pCRISPomyces-2.[3] This vector typically contains the Cas9 nuclease gene, the gRNA scaffold, and selection markers.

-

-

Preparation of Homology Arms:

-

Amplify the upstream and downstream regions (homology arms) flanking the target gene from S. rimosus genomic DNA by PCR.

-

-

Assembly of the Final Knockout Plasmid:

-

Assemble the homology arms into the gRNA-containing CRISPR/Cas9 vector using methods like Gibson Assembly or Golden Gate cloning.

-

-

Conjugation into Streptomyces rimosus:

-

Transform the final plasmid into a suitable E. coli donor strain (e.g., ET12567/pUZ8002).

-

Perform intergeneric conjugation between the E. coli donor and S. rimosus recipient spores on a suitable agar (B569324) medium (e.g., SFM).

-

Select for exconjugants using appropriate antibiotics.

-

-

Screening for Double-Crossover Mutants:

-

Isolate individual exconjugants and screen for the desired double-crossover event (gene knockout) by PCR using primers flanking the target gene.

-

Confirm the gene deletion by Sanger sequencing of the PCR product.

-

-

Curing of the CRISPR/Cas9 Plasmid:

-

Culture the confirmed mutant strain at a higher temperature (e.g., 37°C) without antibiotic selection to promote the loss of the temperature-sensitive CRISPR/Cas9 plasmid.

-

Verify plasmid loss by replica plating onto selective and non-selective media.

-

C. HPLC-MS/MS Analysis of Tetracyclines and Their Intermediates

This method allows for the sensitive and specific detection and quantification of tetracyclines and their biosynthetic intermediates.[2]

Instrumentation and Parameters:

-

HPLC System: A standard high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column is commonly used (e.g., Kromasil Eternity C18, 10 cm x 2.1 mm, 2.5 µm).

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid).

-

Example Gradient: Start with a low percentage of the organic phase, gradually increase it to elute the compounds, and then return to the initial conditions for column re-equilibration.

-

-

Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for its high sensitivity and selectivity in selected reaction monitoring (SRM) mode.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly employed.

-

SRM Transitions: For each analyte, at least two specific precursor-to-product ion transitions are monitored for accurate identification and quantification.

Sample Preparation:

-

Liquid Cultures: Centrifuge the culture to separate the supernatant and mycelium. The supernatant can be directly analyzed or subjected to solid-phase extraction (SPE) for concentration and cleanup. The mycelium can be extracted with an organic solvent (e.g., methanol or ethyl acetate).

-

Solid Cultures: Extract the agar with an appropriate organic solvent.

-

Extraction and Cleanup: The crude extracts are typically filtered and may be further purified using SPE to remove interfering matrix components. The final extract is then dissolved in a suitable solvent for injection into the HPLC-MS/MS system.

V. Conclusion

The study of tetracycline gene clusters and their corresponding biosynthetic pathways has provided profound insights into the molecular machinery responsible for the production of these vital antibiotics. The detailed knowledge of the genes and enzymes involved, coupled with the development of powerful genetic and analytical tools, has paved the way for the engineered biosynthesis of novel tetracycline analogs with potentially enhanced activities and the ability to overcome existing resistance mechanisms. The quantitative data and experimental protocols presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of tetracycline discovery and development. Further research focusing on the detailed kinetic characterization of the biosynthetic enzymes and the optimization of heterologous production systems will undoubtedly accelerate the journey towards the next generation of tetracycline therapeutics.

References

- 1. A Robust Platform for the Synthesis of New Tetracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a UHPLC-MS/MS method for the measurement of chlortetracycline degradation in swine manure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]

- 4. Heterologous Catalysis of the Final Steps of Tetracycline Biosynthesis by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Decoding and Engineering Tetracycline Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of Oxytetracycline by Streptomyces rimosus: Past, Present and Future Directions in the Development of Tetracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heterologous expression of oxytetracycline biosynthetic gene cluster in Streptomyces venezuelae WVR2006 to improve production level and to alter fermentation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cloning and heterologous expression in Streptomyces lividans of Streptomyces rimosus genes involved in oxytetracycline biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a CRISPR/Cas9-mediated gene-editing tool in Streptomyces rimosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | CRISPR/Cas9-Based Editing of Streptomyces for Discovery, Characterization, and Production of Natural Products [frontiersin.org]

- 11. Analysis of Tetracyclines in Medicated Feed for Food Animal Production by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Confirmatory Method Based on HPLC-MS/MS for the Detection and Quantification of Residue of Tetracyclines in Nonmedicated Feed - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Biology of Tetracycline Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetracycline (B611298), a broad-spectrum antibiotic class discovered in the 1940s, has been a cornerstone of antibacterial therapy for decades.[1] These antibiotics function by inhibiting protein synthesis, specifically by preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[1] However, the extensive use of tetracyclines has led to the widespread emergence of bacterial resistance, significantly diminishing their clinical efficacy.[2][3] This guide provides an in-depth examination of the core molecular mechanisms conferring tetracycline resistance, focusing on efflux pumps, ribosomal protection, and enzymatic inactivation. It includes detailed experimental protocols, quantitative data summaries, and pathway visualizations to serve as a comprehensive resource for researchers in microbiology and drug development.

Core Mechanisms of Tetracycline Resistance

Bacteria have evolved three primary strategies to counteract the effects of tetracycline: actively pumping the drug out of the cell, protecting the ribosomal target, and chemically modifying the antibiotic to an inactive form.[2][3][4] These resistance mechanisms are often encoded by genes located on mobile genetic elements like plasmids and transposons, facilitating their spread among bacterial populations.[1][2][3]

Efflux Pumps: Active Drug Expulsion

The most prevalent mechanism of tetracycline resistance is the active efflux of the antibiotic from the bacterial cell.[4] This process is mediated by membrane-bound transporter proteins that recognize and expel tetracycline, preventing its accumulation to inhibitory intracellular concentrations. These pumps are often energy-dependent, utilizing the proton motive force to drive transport.[5]

The tetracycline efflux pumps are primarily members of the Major Facilitator Superfamily (MFS).[5] Among the numerous classes of efflux pumps, Tet(A) and Tet(B), commonly found in Gram-negative bacteria, and Tet(K) from Staphylococcus aureus, are among the most well-characterized.[5][6]

Regulation of Efflux Pump Expression:

In many Gram-negative bacteria, the expression of efflux pump genes, such as tetA, is tightly regulated by a repressor protein, TetR.[7] In the absence of tetracycline, the TetR homodimer binds to operator sequences in the promoter region of the tetA gene, blocking its transcription.[7] When tetracycline enters the cell, it binds to TetR, inducing a conformational change that causes the repressor to dissociate from the DNA. This derepression allows for the transcription and translation of the TetA efflux pump, which then expels tetracycline from the cell.[7]

Caption: Regulation and action of the TetA efflux pump.

Ribosomal Protection Proteins (RPPs)

The second major mechanism involves the production of cytoplasmic proteins that protect the ribosome from tetracycline's action.[1][8][9] These ribosomal protection proteins (RPPs), including the well-studied Tet(M) and Tet(O), are homologous to the translational GTPase elongation factors, such as EF-G.[10][11]

RPPs bind to the ribosome in a GTP-dependent manner.[8] This binding induces conformational changes in the ribosome that dislodge the tetracycline molecule from its primary binding site.[8][11] Once tetracycline is released, the RPP dissociates from the ribosome, allowing protein synthesis to resume with the binding of a new aminoacyl-tRNA.[8][12] While GTP binding is essential for this process, its hydrolysis is thought to be required for the turnover and release of the RPP from the ribosome, allowing it to act catalytically.[8][11]

Caption: Mechanism of ribosomal protection by Tet(M)/Tet(O).

Enzymatic Inactivation

A less common but clinically significant mechanism is the direct enzymatic inactivation of the tetracycline molecule.[2][3][13] The primary enzyme responsible for this is Tet(X), a flavin-dependent monooxygenase.[13][14]

Tet(X) catalyzes the NADPH-dependent hydroxylation of tetracycline at the 11a position.[14] This modification disrupts the critical metal-binding site on the antibiotic, rendering it incapable of binding to the ribosome.[14] The modified tetracycline is inactive and may undergo further non-enzymatic degradation.[14] Unlike efflux or ribosomal protection, enzymatic inactivation is a destructive process that permanently eliminates the antibiotic.[13] Tet(X) and its variants have been shown to inactivate a broad range of tetracyclines, including the third-generation glycylcyclines like tigecycline.[13][15]

Caption: Tetracycline inactivation by the Tet(X) enzyme.

Quantitative Data on Tetracycline Resistance

The level of resistance conferred by these mechanisms can be quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: Comparative MICs (µg/mL) for Tetracycline and Derivatives

This table illustrates how different resistance mechanisms affect the susceptibility of bacteria to various tetracycline-class antibiotics. Data is compiled from multiple sources for representative purposes.

| Antibiotic | E. coli (Wild-Type) | E. coli with Tet(A) Efflux Pump | E. coli with Tet(B) Efflux Pump | S. pneumoniae with Tet(M) RPP |

| Tetracycline | 0.5 - 2 | >128[7] | 16 - 64[16] | 1 - >2[17] |

| Doxycycline | 0.25 - 1 | 32[7] | 8 - 32[16] | 0.25 - 1[18] |

| Minocycline | 0.5 - 2 | 8[7] | 1 - 4 | ≤0.12 - 0.5 |

| Tigecycline | ≤0.5 | 1 - 2[7][19] | ≤0.5[19] | ≤0.12 |

Note: MIC values can vary depending on the specific strain, expression levels of resistance genes, and testing methodology.

Table 2: Kinetic Parameters of Tet(X) for Tetracycline Analogs

This table presents the enzymatic efficiency of Tet(X) variants against different generations of tetracycline antibiotics.

| Substrate | Enzyme | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) |

| Tigecycline | Tet(X) | 130 ± 20 | 2.0 ± 0.1 | 260 |

| Eravacycline | Tet(X) | 170 ± 20 | 4.3 ± 0.2 | 420 |

| Tigecycline | Tet(X7) | 120 ± 20 | 12 ± 1 | 1700 |

| Eravacycline | Tet(X7) | 130 ± 10 | 18 ± 1 | 2300 |

| Omadacycline | Tet(X7) | 480 ± 50 | 20 ± 1 | 700 |

Data adapted from Gasparrini et al. (2020) where Tet(X7) is a recently identified variant.[20]

Key Experimental Protocols

Protocol: Antimicrobial Susceptibility Testing (Agar Dilution Method)

This protocol determines the MIC of tetracycline against a bacterial isolate.

1. Media and Reagent Preparation:

- Prepare Mueller-Hinton (MH) agar (B569324) according to the manufacturer's instructions and autoclave.

- Prepare a stock solution of tetracycline (e.g., 1280 µg/mL) in a suitable solvent and sterilize by filtration.

- Cool the molten MH agar to 45-50°C in a water bath.

2. Agar Plate Preparation:

- Create a series of twofold dilutions of the tetracycline stock solution in sterile water.[21]

- For each concentration, add 2 mL of the antibiotic dilution to 18 mL of molten MH agar to achieve the final desired concentrations (e.g., 0.25, 0.5, 1, 2, 4, 8, ... 128 µg/mL).[21]

- Mix gently and pour into sterile petri dishes.[22] Also, prepare a control plate with no antibiotic.

- Allow plates to solidify at room temperature.[22]

3. Inoculum Preparation:

- Select 3-5 well-isolated colonies of the test organism from a fresh agar plate.[22]

- Suspend the colonies in sterile saline or broth.

- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.[22]

4. Plate Inoculation:

- Using a multipoint inoculator or a calibrated loop, spot a defined volume (1-10 µL) of the standardized inoculum onto the surface of each agar plate, from the lowest to the highest concentration.

- Allow the inoculum spots to dry completely before inverting the plates.

5. Incubation and Interpretation:

- Incubate the plates at 35-37°C for 16-20 hours in ambient air.

- The MIC is the lowest concentration of tetracycline that completely inhibits visible growth.[21] Include quality control strains (e.g., E. coli ATCC 25922) in each run.[22]

Protocol: Efflux Pump Activity Assay (Ethidium Bromide-Agar Method)

This method provides a semi-quantitative assessment of efflux pump activity.

1. Principle: Ethidium (B1194527) bromide (EtBr) is a fluorescent substrate for many multidrug resistance efflux pumps. Bacteria with active efflux will pump out EtBr, resulting in lower intracellular accumulation and reduced fluorescence. An efflux pump inhibitor (EPI), such as carbonyl cyanide m-chlorophenylhydrazone (CCCP), dissipates the proton motive force, inhibiting pump activity and leading to increased EtBr accumulation and fluorescence.[23][24]

2. Materials:

- Nutrient agar or MH agar plates.

- Ethidium bromide stock solution.

- Efflux pump inhibitor (e.g., CCCP) stock solution.

- Test bacterial strains (e.g., wild-type and a strain overexpressing an efflux pump).

- UV transilluminator.

3. Plate Preparation:

- Prepare agar plates containing a range of sub-inhibitory concentrations of EtBr (e.g., 0.5, 1.0, 2.0 µg/mL).[24]

- Prepare a parallel set of plates containing both EtBr and a fixed concentration of an EPI (e.g., 20 µM CCCP).

4. Inoculation and Incubation:

- Culture the test strains in broth to mid-log phase.

- Streak the bacterial cultures onto the surfaces of the prepared agar plates.

- Incubate the plates overnight at 37°C.

5. Data Acquisition and Interpretation:

- Visualize the plates under UV light.

- Compare the fluorescence of the bacterial growth on the different plates.

- A strain with high efflux activity will show minimal fluorescence on the EtBr-only plates.

- On plates containing the EPI, efflux will be inhibited, and the same strain will show a marked increase in fluorescence. The lowest concentration of EtBr that produces fluorescence can be used as an indicator of efflux activity.[24]

// Start node

Start [label="Start: Prepare Bacterial Cultures", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Steps

Step1 [label="Prepare Agar Plates:\n1. EtBr only\n2. EtBr + Efflux Pump Inhibitor (EPI)"];

Step2 [label="Streak Cultures onto Plates"];

Step3 [label="Incubate Overnight at 37°C"];

Step4 [label="Visualize Plates under UV Light"];

Step5 [label="Analyze Fluorescence"];

// Decision/Outcome

Result1 [label="Low Fluorescence on EtBr Plate\nHigh Fluorescence on EtBr+EPI Plate", shape=Mdiamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];

Result2 [label="High Fluorescence on Both Plates", shape=Mdiamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];

// Conclusion

Conclusion1 [label="Conclusion: Active Efflux", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Conclusion2 [label="Conclusion: No/Low Efflux", shape=box, style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Workflow Path

Start -> Step1 -> Step2 -> Step3 -> Step4 -> Step5;

Step5 -> Result1 [label=" Observation A"];

Step5 -> Result2 [label=" Observation B"];

Result1 -> Conclusion1;

Result2 -> Conclusion2;

caption[label="Workflow for the ethidium bromide efflux pump assay.", shape=plaintext, fontcolor="#202124"];

}

Caption: Workflow for the ethidium bromide efflux pump assay.

Conclusion and Future Directions

Tetracycline resistance is a complex and multifaceted problem driven by the acquisition and expression of genes encoding efflux pumps, ribosomal protection proteins, and drug-inactivating enzymes.[1] The mobility of these genes on plasmids and transposons ensures their rapid dissemination, posing a continuous challenge to the clinical utility of this important antibiotic class.[2][3] Understanding the molecular intricacies of these resistance mechanisms is paramount for the development of new strategies to combat resistant pathogens. Future efforts in drug development may focus on designing tetracycline derivatives that evade these resistance mechanisms, such as the glycylcyclines and fluorocyclines, or on developing adjuvants that inhibit resistance mechanisms, such as efflux pump inhibitors, to restore the efficacy of existing tetracyclines.

References

- 1. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Bacterial resistance to tetracycline: mechanisms, transfer, and clinical significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Tetracycline resistance mediated by tet efflux pumps in clinical isolates of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expression of the tetK gene from Staphylococcus aureus in Escherichia coli: comparison of substrate specificities of TetA(B), TetA(C), and TetK efflux proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ribosomal Protection Proteins and Their Mechanism of Tetracycline Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Ribosomal Protection Proteins and Their Mechanism of Tetracycline Resistance | Semantic Scholar [semanticscholar.org]

- 10. The molecular mechanisms of tetracycline resistance in the pneumococcus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural basis for TetM-mediated tetracycline resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Tetracycline-Inactivating Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. youtube.com [youtube.com]

- 22. ijpcbs.com [ijpcbs.com]

- 23. academic.oup.com [academic.oup.com]

- 24. researchgate.net [researchgate.net]

A Technical Guide to the Initial Screening of Tetracycline's Antibacterial Effects

This guide provides an in-depth overview of the core methodologies for the initial screening of tetracycline's antibacterial properties. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation standards, and visualizations of key processes to facilitate a comprehensive understanding of tetracycline (B611298) susceptibility testing.

Introduction to Tetracyclines

Tetracyclines are a class of broad-spectrum polyketide antibiotics originally discovered in the 1940s.[1][2] Produced by the Streptomyces genus of Actinobacteria, they are effective against a wide array of Gram-positive and Gram-negative bacteria, as well as atypical organisms like chlamydiae, mycoplasmas, and rickettsiae.[1][2][3] Their primary mechanism of action is the inhibition of bacterial protein synthesis, making them bacteriostatic agents that prevent microbial growth and replication.[2][3] Given their extensive use in human and veterinary medicine, and the rise of antibiotic resistance, the accurate and efficient screening of their antibacterial effects is a critical activity in both clinical and research settings.[1][4]

Mechanism of Action: Inhibition of Protein Synthesis

The antibacterial effect of tetracycline is primarily achieved by targeting the bacterial ribosome.[5][6] The process is reversible, which explains the bacteriostatic nature of the antibiotic.[1][7]

Key Steps in the Mechanism of Action:

-

Entry into the Cell: Tetracycline passively diffuses through porin channels in the outer membrane of Gram-negative bacteria and is transported across the cytoplasmic membrane into the cell.[1][2]

-

Ribosomal Binding: Inside the bacterium, tetracycline binds with high affinity to the 30S ribosomal subunit.[8][9] This binding site is located near the A (aminoacyl) site on the ribosome.[6][9]

-

Interference with tRNA: By occupying this position, tetracycline sterically hinders the attachment of aminoacyl-tRNA (aa-tRNA) to the mRNA-ribosome complex.[3][7][8]

-

Halting Polypeptide Elongation: This blockage prevents the addition of new amino acids to the growing polypeptide chain, effectively stalling protein synthesis.[8][9] Without the ability to produce essential proteins, the bacteria cannot grow or multiply.[8]

While the primary target is the 30S subunit, some studies suggest tetracyclines may also cause alterations in the cytoplasmic membrane, leading to the leakage of cellular components.[3][5]

Initial Screening Methodologies

The initial screening of tetracycline's antibacterial effects is typically performed using two primary methods: dilution tests to determine the Minimum Inhibitory Concentration (MIC) and disk diffusion tests to assess susceptibility.

Minimum Inhibitory Concentration (MIC) Assays

The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism after a specified incubation period.[10][11] It is the gold standard for determining the potency of an antimicrobial agent. The most common method for determining MIC in a screening context is the Broth Microdilution method.[12]

Disk Diffusion (Kirby-Bauer) Assay

The disk diffusion test is a qualitative or semi-quantitative method used to determine the susceptibility of bacteria to antibiotics.[13] A paper disk impregnated with a known concentration of tetracycline is placed on an agar (B569324) plate inoculated with the test bacterium. The antibiotic diffuses into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear "zone of inhibition" will appear around the disk where bacterial growth has been prevented.[13]

Experimental Protocols

The following sections provide detailed protocols for the most common initial screening assays. Adherence to standardized guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), is crucial for reproducibility.[10][14]

Protocol: Broth Microdilution for MIC Determination

This method uses 96-well microtiter plates to test multiple antibiotic concentrations simultaneously.[10][12]

-

Preparation of Materials:

-

Tetracycline Stock Solution: Prepare a concentrated stock solution of tetracycline by dissolving the antibiotic powder in a suitable solvent (e.g., sterile water or 70% ethanol).[10][15] The solution should be filter-sterilized.[11][15]

-

Bacterial Inoculum: Select 3-5 well-isolated colonies of the test organism from an agar plate culture. Suspend the colonies in a sterile saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10][16] Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of about 5 x 10⁵ CFU/mL in the assay wells.[10]

-

-

Assay Plate Setup:

-

Dispense 100 µL of CAMHB into each well of a 96-well microtiter plate.[17]

-

Add 100 µL of the tetracycline stock solution to the first column of wells, creating a 1:1 mixture.

-

Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to create a range of concentrations.[18] Discard the final 100 µL from the last column.

-

Add the prepared bacterial inoculum to each well.

-

Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only, no bacteria).[17]

-

-

Incubation:

-

Interpretation of Results:

Protocol: Kirby-Bauer Disk Diffusion Test

This method provides a visual representation of antibiotic susceptibility.

-

Preparation of Materials:

-

Media: Use Mueller-Hinton Agar (MHA) plates with a uniform depth of approximately 4 mm. The pH should be between 7.2 and 7.4.[16][19]

-

Bacterial Inoculum: Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard, as described in the MIC protocol.[19]

-

Antibiotic Disks: Use commercially available paper disks impregnated with a standard concentration of tetracycline (e.g., 30 µg).

-

-

Inoculation of Agar Plate:

-

Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.[19]

-

Streak the swab evenly across the entire surface of the MHA plate to create a uniform bacterial lawn. Rotate the plate approximately 60° between streaks (three times total) to ensure complete coverage.[13][16]

-

Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[16][19]

-

-

Application of Disks:

-

Incubation:

-

Invert the plates and incubate at 35°C for 16-18 hours.[16]

-

-

Interpretation of Results:

-

After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers.

-

Compare the measured zone diameter to standardized interpretive charts (e.g., from CLSI) to classify the organism as Susceptible (S), Intermediate (I), or Resistant (R).

-

Data Presentation and Interpretation

Quantitative data from initial screening assays should be summarized in a clear, structured format. The interpretation of these results relies on established clinical breakpoints.

Minimum Inhibitory Concentration (MIC) Data

MIC values provide a quantitative measure of tetracycline's activity. Results are typically presented in a table comparing values across different bacterial strains.

Table 1: Example MIC Values and Interpretive Criteria for Tetracycline

| Bacterial Species | Tetracycline MIC Range (µg/mL) | CLSI Interpretive Criteria (µg/mL)[20] |

| Susceptible (S) | ||

| Escherichia coli | 0.5 - >16[10][21] | ≤ 4 |

| Staphylococcus aureus | Varies | ≤ 1 |

| Campylobacter jejuni/coli | Varies | ≤ 1 |

Note: MIC ranges can vary significantly based on the presence of resistance genes, such as tet(C).[21] Breakpoints are subject to change and should always be referenced from the latest CLSI or EUCAST guidelines.

Disk Diffusion Data

Disk diffusion results are semi-quantitative and are interpreted by measuring the zone of inhibition.

Table 2: Example Disk Diffusion Interpretive Criteria for Tetracycline (30 µg disk)

| Bacterial Species | Zone Diameter (mm) |

| Susceptible (S) | |

| Enterobacteriaceae | ≥ 15 |

| Staphylococcus aureus | ≥ 19 |

Note: Interpretive criteria are specific to the organism being tested and the standardizing body (e.g., CLSI). The absence of a suitable zone does not always indicate resistance and may require MIC testing for confirmation.[22]

References

- 1. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Recent developments in tetracycline antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action of Tetracycline_Chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. rRNA Binding Sites and the Molecular Mechanism of Action of the Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Tetracycline Hydrochloride? [synapse.patsnap.com]

- 9. letstalkacademy.com [letstalkacademy.com]

- 10. benchchem.com [benchchem.com]

- 11. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 12. Broth microdilution - Wikipedia [en.wikipedia.org]

- 13. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. abo.com.pl [abo.com.pl]

- 16. ijpcbs.com [ijpcbs.com]

- 17. actascientific.com [actascientific.com]

- 18. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 19. asm.org [asm.org]

- 20. idexx.dk [idexx.dk]

- 21. Low minimum inhibitory concentrations associated with the tetracycline-resistance gene tet(C) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Evaluation of disk diffusion method for testing the rifampicin, erythromycin, and tetracycline susceptibility of Clostridioides (prev. Clostridium) difficile - PubMed [pubmed.ncbi.nlm.nih.gov]

Tetracycline's Mode of Action Against Gram-Positive Bacteria: A Technical Guide

This guide provides an in-depth examination of the molecular mechanisms through which tetracycline (B611298) antibiotics exert their bacteriostatic effect on gram-positive bacteria. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the drug-target interactions, quantitative efficacy, relevant experimental procedures, and the primary mechanisms of bacterial resistance.

Core Mechanism of Action: Inhibition of Protein Synthesis

Tetracyclines are broad-spectrum antibiotics that function by inhibiting protein synthesis, a process essential for bacterial growth and replication.[1][2][3] Their action is primarily bacteriostatic, meaning they halt bacterial reproduction, and the effect can be reversed upon removal of the antibiotic.[3][4] The mechanism can be broken down into two key stages: cellular entry and ribosomal binding.

1.1 Cellular Entry

In gram-positive bacteria, the uptake of tetracycline across the cytoplasmic membrane is an energy-dependent process driven by the proton motive force.[1] The lipophilic, electrically neutral form of the tetracycline molecule is thought to be the species that traverses the membrane.[1] Once inside the higher pH environment of the cytoplasm, tetracycline likely chelates with divalent metal ions, such as magnesium, to form the active drug complex that binds to the ribosome.[1][5]

1.2 Ribosomal Targeting and Protein Synthesis Inhibition

The primary intracellular target of tetracycline is the bacterial 70S ribosome, specifically the small 30S subunit.[1][6][7] Tetracycline binds with high affinity and reversibility to a primary binding site on the 30S subunit.[1][4] This site is located within the 16S rRNA, near the aminoacyl (A) site, where incoming aminoacyl-tRNA (aa-tRNA) molecules are meant to bind.[1][5][6]

By occupying this critical position, tetracycline sterically hinders the stable binding of the aa-tRNA to the A site of the mRNA-ribosome complex.[1][6][8] This blockage prevents the addition of new amino acids to the growing polypeptide chain, effectively stalling protein synthesis.[2][6] While some studies suggest potential secondary binding sites, the inhibition of aa-tRNA accommodation at the A site is the well-established primary mechanism of its antibacterial action.[1][6][9]

Caption: Tetracycline enters the bacterial cell and binds to the 30S ribosomal subunit, blocking tRNA.

Quantitative Data: In Vitro Efficacy

The effectiveness of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. MIC values for tetracycline against gram-positive pathogens can vary based on the species and the presence of resistance mechanisms.

| Gram-Positive Species | Tetracycline MIC Range (μg/mL) | Notes |

| Staphylococcus aureus (susceptible) | 0.12 - 1.0 | Higher MICs are common in resistant strains. |

| Streptococcus pneumoniae (susceptible) | ≤ 1.0 | CLSI breakpoint for susceptibility is ≤1 μg/mL.[10] |

| Enterococcus faecalis | Varies widely | Resistance is common; often >16 μg/mL. |

| Bacillus subtilis | 6.25 | Value from a specific study on essential oil combinations.[11] |

Note: Data compiled from multiple sources.[10][11][12] MIC values are subject to variation based on testing methodology and specific strain characteristics.

Experimental Protocols

3.1 Protocol: Broth Microdilution for MIC Determination

This protocol outlines a standard method for determining the MIC of tetracycline.

Objective: To determine the lowest concentration of tetracycline that inhibits the visible growth of a bacterial isolate.

Materials:

-

Bacterial isolate in pure culture.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Tetracycline stock solution of known concentration.

-

Sterile 96-well microtiter plates.

-

Spectrophotometer or equivalent for standardizing inoculum.

-

Pipettes and sterile tips.

-

Incubator (35°C ± 2°C).

Methodology:

-

Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from an agar (B569324) plate. b. Transfer colonies to a tube of sterile broth and incubate to achieve turbidity matching a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Tetracycline Dilution Series: a. Prepare a serial two-fold dilution of the tetracycline stock solution in CAMHB across the wells of the 96-well plate. Typical concentration ranges might be from 64 μg/mL down to 0.06 μg/mL. b. Leave at least one well with no antibiotic as a positive growth control and one well with uninoculated broth as a negative control.

-

Inoculation: a. Add the prepared bacterial inoculum to each well (except the negative control), bringing the final volume in each well to 100 µL.

-

Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Result Interpretation: a. Following incubation, examine the plate for bacterial growth (indicated by turbidity). b. The MIC is the lowest concentration of tetracycline at which there is no visible growth.[13]

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using broth microdilution.

3.2 Protocol Concept: Ribosome Binding Assay

These assays confirm the direct interaction between tetracycline and the ribosome.

Objective: To measure the binding affinity of tetracycline to the 30S ribosomal subunit.

Conceptual Workflow:

-

Preparation of Components: Isolate and purify active 30S ribosomal subunits from the target gram-positive bacterium.[14] Prepare a radiolabeled or fluorescently tagged version of tetracycline.

-

Binding Reaction: Incubate a constant concentration of purified 30S subunits with varying concentrations of the labeled tetracycline in a suitable binding buffer.[9]

-

Separation of Bound vs. Free Ligand: Separate the ribosome-tetracycline complexes from the unbound tetracycline. A common method is nitrocellulose filter binding, where ribosomes and bound ligands are retained by the filter while free ligands pass through.[9]

-

Quantification: Measure the amount of labeled tetracycline retained on the filter (e.g., via scintillation counting for radiolabels).

-

Data Analysis: Plot the amount of bound tetracycline against its concentration and fit the data to a binding isotherm to calculate the dissociation constant (Kd), a measure of binding affinity.

Mechanisms of Resistance in Gram-Positive Bacteria

The clinical utility of tetracycline has been diminished by the spread of resistance.[15][16] In gram-positive bacteria, two predominant mechanisms account for acquired resistance.[15][17]

4.1 Efflux Pumps

The most common tetracycline-specific efflux pumps in gram-positive clinical isolates are Tet(K) and Tet(L).[4][18] These are membrane-associated proteins that function as drug-H⁺ antiporters.[18] They actively transport tetracycline out of the bacterial cytoplasm, reducing its intracellular concentration.[17][19] This prevents the antibiotic from reaching a high enough concentration to effectively inhibit protein synthesis at the ribosome.[4] The genes encoding these pumps are typically located on mobile genetic elements like plasmids, facilitating their spread.[15][20]

Caption: Tetracycline efflux pumps actively remove the drug from the cell, reducing its concentration.

4.2 Ribosomal Protection Proteins (RPPs)

The second major resistance strategy involves Ribosomal Protection Proteins (RPPs), such as Tet(M) and Tet(O), which are highly prevalent in gram-positive bacteria like streptococci.[21][22] These are soluble cytoplasmic proteins that structurally mimic the elongation factor G (EF-G).[23]

The mechanism is GTP-dependent:

-

Tetracycline binds to the ribosome, stalling protein synthesis.

-

The RPP, complexed with GTP (e.g., Tet(M)-GTP), binds to the stalled ribosome at a site overlapping with the EF-G binding site.[23][24]

-

This binding induces a conformational change in the ribosome, which dislodges the tetracycline molecule from its binding site.[4][21][25]

-

GTP is then hydrolyzed, and the RPP-GDP complex dissociates from the ribosome, allowing protein synthesis to resume with a new aa-tRNA.[21][26]

This process effectively "rescues" the ribosome from the inhibitory effects of tetracycline.[21][26]

Caption: GTP-dependent cycle of ribosomal protection by proteins like Tet(M).

Conclusion

Tetracycline's efficacy against gram-positive bacteria stems from its specific ability to enter the cell and inhibit protein synthesis by binding to the 30S ribosomal subunit. This well-defined mechanism has made it a valuable therapeutic agent for decades. However, the widespread dissemination of potent resistance mechanisms, namely energy-dependent efflux and GTP-dependent ribosomal protection, presents a significant clinical challenge. A thorough understanding of these molecular interactions is critical for the development of next-generation tetracycline derivatives, such as glycylcyclines, that can evade these resistance strategies and restore clinical utility.

References

- 1. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibiotics inhibiting protein synthesis 1 tetracyclines 03 05-2018 | PPTX [slideshare.net]

- 4. academic.oup.com [academic.oup.com]

- 5. journals.asm.org [journals.asm.org]

- 6. letstalkacademy.com [letstalkacademy.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. quora.com [quora.com]

- 9. Mapping of the second tetracycline binding site on the ribosomal small subunit of E.coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Overview of Quantitative Methodologies to Understand Antimicrobial Resistance via Minimum Inhibitory Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. journals.asm.org [journals.asm.org]

- 16. Bacterial resistance to tetracycline: mechanisms, transfer, and clinical significance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Tetracycline resistance determinants: mechanisms of action, regulation of expression, genetic mobility, and distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Efflux-mediated drug resistance in Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Ribosomal Protection Proteins and Their Mechanism of Tetracycline Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. [PDF] Ribosomal Protection Proteins and Their Mechanism of Tetracycline Resistance | Semantic Scholar [semanticscholar.org]

- 23. Ribosome Protection Proteins—“New” Players in the Global Arms Race with Antibiotic-Resistant Pathogens [mdpi.com]

- 24. Binding Interaction between Tet(M) and the Ribosome: Requirements for Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pnas.org [pnas.org]

- 26. researchgate.net [researchgate.net]